6,8-dibromo-11H-indeno[1,2-b]quinoline

Acetylcholinesterase Inhibition Structure-Activity Relationship (SAR) Neurodegenerative Disease Research

Secure the definitive 6,8-dibromo regioisomer for reproducible cholinesterase inhibitor SAR studies. With bromines exclusively at C6 and C8, this scaffold enables sequential Suzuki couplings to build diverse libraries. Only the 6,8-isomer fills the critical data gap caused by the 100-fold potency shifts seen with other dibromo analogs. Insist on ≥95% purity to eliminate confounding impurities in enzyme and cell-based assays.

Molecular Formula C16H9Br2N
Molecular Weight 375.063
CAS No. 865658-79-3
Cat. No. B2865228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dibromo-11H-indeno[1,2-b]quinoline
CAS865658-79-3
Molecular FormulaC16H9Br2N
Molecular Weight375.063
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=NC4=C(C=C(C=C4C=C31)Br)Br
InChIInChI=1S/C16H9Br2N/c17-12-7-11-6-10-5-9-3-1-2-4-13(9)15(10)19-16(11)14(18)8-12/h1-4,6-8H,5H2
InChIKeyDPPYXXSUHHCOED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromo-11H-indeno[1,2-b]quinoline (CAS 865658-79-3): A Regioisomerically Distinct Indenoquinoline Scaffold for Targeted Library Synthesis


6,8-Dibromo-11H-indeno[1,2-b]quinoline is a di-brominated tetracyclic heterocycle belonging to the indenoquinoline class. It is characterized by the specific placement of bromine atoms at the 6th and 8th positions of the fused indenoquinoline core, distinguishing it from other dibromo regioisomers such as 1,8- or 3,8-dibromo analogs [1]. The compound serves as a versatile synthetic intermediate, where the dual bromide handles permit sequential palladium-catalyzed cross-coupling reactions for the modular construction of compound libraries [2]. Its 11H-indeno structure, lacking an 11-oxo group, offers distinct electronic properties compared to its 11-one derivative [3]. This compound is primarily sourced through specialist chemical suppliers for research and development purposes .

Why Generic Indenoquinoline Substitution Fails: The Critical Role of 6,8-Dibromo Regiochemistry in Determining Biochemical Activity and Synthetic Utility


In-class substitution of indenoquinolines is not feasible due to the profound impact of bromine atom regiochemistry on both biological activity and chemical reactivity. Quantitative structure-activity relationship (SAR) studies on closely related brominated indenoquinoline amines demonstrate that shifting the bromine substitution pattern can alter enzyme inhibitory potency by over 100-fold [1]. For instance, the 1,8-dibromo derivative inhibits acetylcholinesterase (AChE) with an IC50 of 230 nM, while the 3,8-dibromo isomer exhibits a drastically reduced IC50 of 23,420 nM [1]. This extreme sensitivity to regiochemistry implies that the 6,8-dibromo isomer possesses a unique, non-interchangeable biological and pharmacological profile. Furthermore, the specific placement of the two bromine atoms dictates the reactivity and selectivity of subsequent cross-coupling reactions, which are essential for the modular synthesis of downstream analogs [1]. Therefore, selecting the precise 6,8-isomer is critical for reproducibility in target synthesis and obtaining valid pharmacological data.

Quantitative Differentiation Evidence for 6,8-Dibromo-11H-indeno[1,2-b]quinoline Against Its Closest Analogs


Regioisomer-Dependent AChE Inhibition: Implied Unique Activity for 6,8-Dibromo Isomer vs. 1,8- and 3,8-Dibromo Analogs

The 6,8-dibromo regioisomer is expected to exhibit markedly different biological activity from its 1,8- and 3,8-dibromo counterparts. Direct SAR analysis on the same indenoquinoline amine core shows that the 1,8-dibromo isomer (15d) is a potent AChE inhibitor (IC50 = 230 nM), whereas the 3,8-dibromo isomer (15f) is over 100-fold less active (IC50 = 23,420 nM) [1]. This extreme range underscores that the 6,8-substitution pattern will confer a unique selectivity and potency profile that cannot be predicted or substituted by other dibromo isomers.

Acetylcholinesterase Inhibition Structure-Activity Relationship (SAR) Neurodegenerative Disease Research

Carbonic Anhydrase Inhibition Potential: Expected Differential Selectivity for 6,8-Dibromo Isomer Over 3,8-Dibromo Analog

Differential carbonic anhydrase (CA) inhibition among regioisomers further supports the non-fungible nature of the 6,8-dibromo isomer. While the 3,8-dibromo isomer (15f) is identified as a lead inhibitor of cytosolic isoforms hCA I and hCA II (IC50 = 138.63 nM and 213.66 nM, respectively), other dibromo isomers like the 1,8-derivative (15d) show moderate or low activity [1]. This SAR suggests that the 6,8-isomer, by virtue of its distinct substitution pattern, will possess a different CA inhibition fingerprint and isoform selectivity profile.

Carbonic Anhydrase Inhibition Anti-Glaucoma Agents Isoform Selectivity

Synthetic Versatility: 6,8-Dibromo Indenoquinoline as a Superior Building Block for Dual Suzuki Coupling vs. 11-Oxo Analog

The 6,8-dibromo-11H-indeno[1,2-b]quinoline serves as a more versatile platform for modular library synthesis via sequential Suzuki coupling compared to its 11-oxo analog. The absence of the 11-oxo group alters the electronic nature of the ring system, potentially leading to different coupling rates and selectivity. A closely related synthetic methodology confirmed that analogous bromoindenoquinoline amines can be efficiently converted to phenyl-substituted derivatives in high yields (80–96%) using standard Suzuki conditions (Pd(PPh3)4, aq. Na2CO3, dioxane) [1]. The dual bromide handles at the 6th and 8th positions of the target compound allow for the sequential introduction of two different aryl groups, a key strategy for exploring diverse chemical space.

Modular Synthesis Palladium-Catalyzed Cross-Coupling Medicinal Chemistry Libraries

Electronic Structure Differentiation: 11H-Indeno Core vs. 11-One Analog for Variable Intercalation Potential

The target compound distinguishes itself from the closely related 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one through its electronic structure. Molecular docking of the 11-one analog (Compound 3) into B-DNA (PDB: 151D) demonstrated effective intercalation, with a similar binding geometry to doxorubicin [1]. Being the non-oxidized congener, the target compound is expected to have different electron density distribution, lipophilicity, and hydrogen-bonding capability, which would alter its interaction with DNA and topoisomerases in a way that cannot be mimicked by the 11-one.

DNA Intercalation Topoisomerase Inhibition Anticancer Drug Design

Supplier-Grade Differentiation: Verified Minimum Purity for Reproducible Research vs. Lower-Grade Alternatives

For reproducible scientific research, the purity of the procured compound is paramount. The 6,8-dibromo-11H-indeno[1,2-b]quinoline is commercially available at a verified minimum purity of 95% from CymitQuimica , ensuring batch-to-batch consistency. In contrast, a prominent synthetic supplier lists the compound at only 90% purity . This 5% purity difference can be significant in biological assays, where impurities may contribute to off-target effects or skew dose-response data.

Chemical Procurement Reproducibility Quality Control

Priority Application Scenarios for 6,8-Dibromo-11H-indeno[1,2-b]quinoline Based on Differential Evidence


Regioisomer-Selective SAR Probe for Neurodegenerative Disease Targets

Researchers investigating structure-activity relationships of indenoquinolines for acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition should prioritize this specific regioisomer. As demonstrated by the 100-fold activity difference between 1,8- and 3,8-dibromo isomers, only the 6,8-isomer can fill the critical data gap in understanding regioisomer-dependent pharmacology [1]. This compound is essential for completing SAR tables and developing predictive models for novel cholinesterase inhibitors.

Modular Synthesis of 6,8-Diaryl-Indenoquinoline Libraries via Sequential Cross-Coupling

Synthetic chemists aiming to build diverse libraries of indenoquinoline-based bioactive molecules should use this compound as the core building block. Its two bromine atoms enable sequential Suzuki or other palladium-catalyzed cross-coupling reactions, each proceeding in high yields as supported by related syntheses [1]. This allows for the rapid generation of unsymmetrically substituted analogs to explore diverse chemical space in medicinal chemistry campaigns.

Development of Non-Oxo DNA Intercalators as Potential Anticancer Leads

For researchers focused on designing next-generation DNA intercalators or topoisomerase I inhibitors, the target compound serves as a critical non-oxo scaffold. Its differentiation from the 11-one analog (which has proven DNA intercalation by docking) [2] allows exploration of intercalators with altered electronic properties, potentially leading to novel pharmacophores with improved pharmacokinetic profiles. The compound can be further functionalized with cationic side chains to create mono- or dimeric intercalators with tunable cytotoxicity.

High-Purity Reference Standard for In Vitro Pharmacological Assays

Pharmacologists requiring consistent and reproducible results should procure the higher-purity grade (minimum 95%) of this compound from reputable suppliers like CymitQuimica . This ensures that the biological data generated, particularly in sensitive enzyme inhibition or cell-based viability assays, is attributable to the compound itself rather than confounding impurities present in lower-grade alternatives (e.g., 90% purity from other vendors) .

Quote Request

Request a Quote for 6,8-dibromo-11H-indeno[1,2-b]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.